3-(Boc-aminomethyl)-3-methylazetidine oxalate
Description
3-(Boc-aminomethyl)-3-methylazetidine oxalate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a methyl-substituted azetidine ring. The oxalate salt form enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-9(2,3)14-8(13)7(11)10(4)5-12-6-10;3-1(4)2(5)6/h7,12H,5-6,11H2,1-4H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELERKEXXLBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-3-methylazetidine oxalate typically involves the protection of the amine group with a Boc group, followed by the formation of the azetidine ring. One common method includes the reaction of a suitable azetidine precursor with Boc anhydride under basic conditions to introduce the Boc protecting group. The oxalate salt is then formed by reacting the Boc-protected amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)-3-methylazetidine oxalate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The azetidine ring can be subjected to oxidation or reduction reactions to modify its structure.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
Substitution: Substituted azetidine derivatives.
Deprotection: Free amine derivatives.
Oxidation/Reduction: Oxidized or reduced azetidine derivatives.
Scientific Research Applications
3-(Boc-aminomethyl)-3-methylazetidine oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)-3-methylazetidine oxalate depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthetic steps, which can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-aminomethyl)-azetidine
- 3-(Boc-aminomethyl)-2-methylazetidine
- 3-(Boc-aminomethyl)-4-methylazetidine
Uniqueness
3-(Boc-aminomethyl)-3-methylazetidine oxalate is unique due to its specific substitution pattern on the azetidine ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. The presence of the oxalate salt form also enhances its solubility and stability, making it more versatile in various applications.
Biological Activity
3-(Boc-aminomethyl)-3-methylazetidine oxalate is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amines during synthetic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H17N2O4, with a molecular weight of approximately 215.25 g/mol. The compound can be synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can interact with various receptors, modulating their activity and affecting signaling pathways critical for cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could have implications for autoimmune diseases.
- Neuroprotective Effects : There is emerging evidence that it might offer neuroprotection in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vivo Studies : In a study involving murine models, the compound was administered at varying doses to assess its impact on inflammatory markers. Results indicated a significant reduction in IL-6 levels post-treatment, suggesting anti-inflammatory effects (as seen in similar compounds) .
- Cell Culture Experiments : In vitro assays demonstrated that the compound inhibited the growth of specific bacterial strains, supporting its potential as an antimicrobial agent .
- Neuroprotection Studies : Research involving neuronal cell lines showed that treatment with the compound led to decreased apoptosis under oxidative stress conditions, indicating potential neuroprotective properties .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
